methyl4-[(2-aminoethyl)amino]-3-nitrobenzoatehydrochloride
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Overview
Description
Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride is a chemical compound with the molecular formula C10H13N3O4·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitro group, an ester group, and an aminoethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride typically involves the nitration of methyl 4-aminobenzoate followed by the introduction of the aminoethyl group. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid for the nitration step. The aminoethyl group is introduced through a nucleophilic substitution reaction using ethylenediamine under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, alcohols, appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Methyl 4-[(2-aminoethyl)amino]-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(2-aminoethyl)amino]-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aminoethyl group can facilitate binding to proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Lacks the nitro and aminoethyl groups, making it less reactive.
Methyl 4-nitrobenzoate: Lacks the aminoethyl group, limiting its biological interactions.
4-[(2-aminoethyl)amino]-3-nitrobenzoic acid: Similar structure but lacks the ester group, affecting its solubility and reactivity.
Uniqueness
Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride is unique due to the presence of both the nitro and aminoethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl 4-(2-aminoethylamino)-3-nitrobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4.ClH/c1-17-10(14)7-2-3-8(12-5-4-11)9(6-7)13(15)16;/h2-3,6,12H,4-5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWGBSJRMNJPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NCCN)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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